molecular formula C8H6BF3O3 B1596740 [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid CAS No. 213701-14-5

[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid

Cat. No. B1596740
M. Wt: 217.94 g/mol
InChI Key: MLZDWIPSGNEJKY-UHFFFAOYSA-N
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Description

[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid , also known as EVT-375614 , is a boronic acid derivative. Its chemical structure features a phenyl ring with a trifluoroethenoxy substituent and a boronic acid functional group. Boronic acids are versatile compounds used in organic synthesis, catalysis, and medicinal chemistry.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers typically start with commercially available starting materials and employ various reactions, such as Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination, to introduce the boronic acid moiety. Detailed synthetic routes can be found in relevant literature1.



Molecular Structure Analysis

The molecular formula of [4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid is C~12~H~8~BF~3~O~3~ . Its three-dimensional structure reveals the arrangement of atoms, bond angles, and bond lengths. Computational methods, X-ray crystallography, and NMR spectroscopy contribute to understanding its conformation and stereochemistry.



Chemical Reactions Analysis

This compound participates in various chemical reactions:



  • Cross-Coupling Reactions : It serves as a boron source in Suzuki-Miyaura or Negishi couplings, enabling the formation of C-C bonds.

  • Transition Metal-Catalyzed Transformations : EVT-375614 reacts with palladium or other transition metals to yield arylboronates, which find applications in diverse syntheses.

  • Functional Group Transformations : The trifluoroethenoxy group can undergo nucleophilic substitutions or electrophilic additions.



Physical And Chemical Properties Analysis


  • Melting Point : EVT-375614 typically melts at a specific temperature (check literature for exact values).

  • Solubility : It dissolves in organic solvents like DMSO, DMF, or acetonitrile.

  • Stability : Sensitive to air and moisture; store under inert conditions.

  • Spectroscopic Data : NMR, IR, and UV-Vis spectra provide insights into its structure.


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile based on available data.

  • Handling Precautions : Use appropriate protective gear when handling.

  • Environmental Impact : Dispose of waste properly.


Future Directions

Research avenues include:



  • Medicinal Chemistry : Investigate its potential as a drug candidate.

  • Catalysis : Explore its utility in synthetic transformations.

  • Materials Science : Study its applications in materials and sensors.


properties

IUPAC Name

[4-(1,2,2-trifluoroethenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BF3O3/c10-7(11)8(12)15-6-3-1-5(2-4-6)9(13)14/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLZDWIPSGNEJKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC(=C(F)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40375360
Record name 4-(Trifluorovinyloxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(1,2,2-trifluoroethenoxy)phenyl]boronic Acid

CAS RN

213701-14-5
Record name 4-(Trifluorovinyloxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40375360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 213701-14-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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